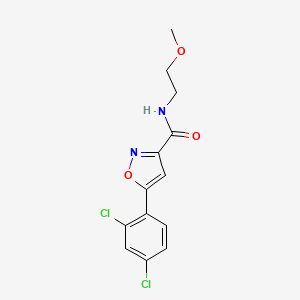![molecular formula C18H16Cl2N4S B4578773 N-(4-chlorobenzyl)-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4578773.png)
N-(4-chlorobenzyl)-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea
Vue d'ensemble
Description
Synthesis Analysis
Thiourea derivatives are synthesized through several methods, often involving reactions of amine groups with isothiocyanates or similar compounds. For example, novel thiourea derivatives containing pyrazole rings can be prepared in good yields by reacting amino-cyano-pyrazole with acylisothiocyanates generated in situ from potassium thiocyanate and different acyl chlorides in a one-pot process (Xiao‐Hong Zhang et al., 2011).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often elucidated using single-crystal X-ray diffraction studies. These studies provide valuable information on the crystal packing, hydrogen bonding, and overall molecular geometry, which are crucial for understanding the chemical behavior and reactivity of these compounds (M. Yusof et al., 2010).
Chemical Reactions and Properties
Thiourea derivatives participate in a variety of chemical reactions, reflecting their rich chemistry and reactivity. For instance, the reaction mechanism involving thioureas and ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates has been studied, showing complex reaction pathways leading to novel compound formations (I. V. Ledenyova et al., 2018).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as melting points, solubility, and crystal structure, are closely linked to their molecular structure. Spectroscopic techniques like IR, NMR, and mass spectroscopy, combined with elemental analysis, are typically used to characterize these compounds and confirm their structures (A. Saeed & M. Parvez, 2005).
Chemical Properties Analysis
The chemical properties of N-(4-chlorobenzyl)-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea and similar compounds, including reactivity patterns, stability, and chemical transformations, can be explored through various analytical and synthetic methods. Studies often focus on the reactivity of the thiourea group and its potential for further functionalization or participation in catalytic cycles (Jian Wu et al., 2012).
Applications De Recherche Scientifique
Anticancer Potential
One of the significant applications of N-(4-chlorobenzyl)-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea derivatives is in cancer research. Compounds similar to this chemical structure have been synthesized and evaluated for their ability to induce apoptosis in human cancer cells. For instance, pyrazole thiourea chimeric derivatives, closely related to the compound , have shown promising results in inducing apoptosis. Such compounds increase the expression of tumor necrosis factor receptors and reduce the levels of apoptosis inhibitory proteins, suggesting their potential as anticancer drugs (Nițulescu et al., 2015).
Antimicrobial Activity
Pyrazole derivatives, including those with structures similar to N-(4-chlorobenzyl)-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea, have also been investigated for their antimicrobial properties. Studies have found that some of these compounds exhibit significant antibacterial and antifungal activities, pointing to their potential as antimicrobial agents (Nițulescu et al., 2010).
Potential in Diabetes Treatment
Another area of application for these compounds is in the treatment of diabetes. Derivatives of pyrazole thioureas have been prepared and evaluated as hypoglycemic agents. Preliminary studies have revealed significant antidiabetic activity for some of these compounds, indicating their potential in diabetes treatment and management (Faidallah et al., 2016).
Applications in Organic Synthesis
These compounds have also found utility in organic synthesis, acting as catalysts and intermediates in various chemical reactions. For example, thiourea derivatives have been used as efficient catalysts for the Knoevenagel condensation of pyrazole derivatives, demonstrating the versatility of these compounds in synthetic organic chemistry (Li et al., 2011).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4S/c19-15-5-1-13(2-6-15)11-21-18(25)22-17-9-10-24(23-17)12-14-3-7-16(20)8-4-14/h1-10H,11-12H2,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLCOKFNINDUNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NC2=NN(C=C2)CC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4,6-dimethyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4578695.png)
![methyl 3-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4578702.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4578717.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4578725.png)
![N-[3-(dimethylamino)propyl]-N-(2-methoxybenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4578733.png)



![4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4578763.png)
![N-(3-methoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4578766.png)
![6,6'-methylenebis[2-(3-fluorophenyl)-4H-3,1-benzoxazin-4-one]](/img/structure/B4578769.png)
![3-[4-[(benzylamino)methyl]-3-(3-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4578784.png)
![1-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4578792.png)